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  • Product: 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride
  • CAS: 1835459-66-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of a multitude of therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of a multitude of therapeutic agents.[1][2] The unique six-membered heterocyclic ring with two opposing nitrogen atoms imparts favorable physicochemical properties, such as high water solubility and bioavailability, making it a desirable component in drug design.[2] This guide focuses on a specific derivative, 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, a compound of interest for its potential as a versatile intermediate in the synthesis of novel bioactive molecules. The incorporation of a benzyloxy-ethanone moiety onto the piperazine core presents a unique combination of structural features that may confer a range of pharmacological activities, from central nervous system modulation to antimicrobial effects.[3][4]

This document provides a comprehensive overview of the chemical structure, predicted properties, and a detailed, field-proven protocol for the synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.

Chemical Structure and Properties

The chemical structure of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride combines a piperazine ring acylated with a benzyloxyacetyl group. The hydrochloride salt form enhances its stability and aqueous solubility.

IUPAC Name: 1-(2-(benzyloxy)acetyl)piperazine hydrochloride

Molecular Formula: C₁₃H₁₉ClN₂O₂

Molecular Weight: 286.76 g/mol

PropertyPredicted Value/InformationSource
Physical State White to off-white solid[5]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[6]
Stability The hydrochloride salt is expected to be more stable than the free base.[7]
pKa The piperazine ring has two pKa values, typically around 9.8 and 5.7. The presence of the electron-withdrawing acetyl group is expected to lower these values slightly.General Chemical Knowledge

Synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride

The synthesis of the target compound is achieved through the N-acylation of piperazine with a suitable benzyloxyacetylating agent. A reliable and scalable approach involves the use of 2-(benzyloxy)acetyl chloride as the acylating agent.[8] To prevent the formation of the di-acylated byproduct, an excess of piperazine is employed, favoring the mono-acylated product.[9]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine TargetCompound 2-Benzyloxy-1-piperazin-1-yl-ethanone Piperazine->TargetCompound + BenzyloxyacetylChloride 2-(Benzyloxy)acetyl chloride BenzyloxyacetylChloride->TargetCompound

Caption: Synthetic scheme for 2-Benzyloxy-1-piperazin-1-yl-ethanone.

Detailed Experimental Protocol:

Materials and Reagents:

Reagent/MaterialGradeSupplier
PiperazineAnhydrous, 99%Standard Chemical Supplier
2-(Benzyloxy)acetyl chloride97%Standard Chemical Supplier
Triethylamine (TEA)≥99.5%Standard Chemical Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Chemical Supplier
Diethyl etherAnhydrousStandard Chemical Supplier
Hydrochloric acid2M in diethyl etherStandard Chemical Supplier
Sodium Sulfate (Na₂SO₄)Anhydrous, granularStandard Chemical Supplier
Ethyl AcetateACS GradeStandard Chemical Supplier
HexanesACS GradeStandard Chemical Supplier

Instrumentation:

InstrumentUse
Magnetic Stirrer with HotplateReaction stirring and heating
Rotary EvaporatorSolvent removal
Schlenk LineInert atmosphere operations
NMR SpectrometerStructural characterization
Mass SpectrometerMolecular weight determination

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5 equivalents) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the piperazine is completely dissolved.

  • Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents) via syringe. Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: In a separate flask, dissolve 2-(benzyloxy)acetyl chloride (1 equivalent) in anhydrous DCM.[8] Add this solution dropwise to the cooled piperazine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of the Free Base: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 2-Benzyloxy-1-piperazin-1-yl-ethanone by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of the Hydrochloride Salt: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride as a solid.

Workflow Diagram:

G Start Dissolve Piperazine in DCM Add_TEA Add Triethylamine and cool to 0°C Start->Add_TEA Add_Acyl_Cl Add 2-(Benzyloxy)acetyl chloride solution Add_TEA->Add_Acyl_Cl React Stir at RT for 2-4h (Monitor by TLC) Add_Acyl_Cl->React Workup Aqueous Workup (NaHCO3, Brine) React->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Salt_Formation Dissolve in Et2O and add HCl/Et2O Purify->Salt_Formation Isolate Filter and Dry Product Salt_Formation->Isolate

Caption: Experimental workflow for the synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.

Potential Biological Activity and Applications

While specific biological data for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is not extensively documented, the piperazine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][10] Arylpiperazine derivatives, in particular, are known to interact with various receptors in the central nervous system, including serotonergic, dopaminergic, and adrenergic receptors.[10]

The introduction of the benzyloxy-ethanone group could modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. It is plausible that this compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

  • Neuropharmacology: As a precursor for ligands targeting CNS receptors.[10]

  • Antimicrobial Agents: Piperazine derivatives have shown promising antibacterial and antifungal activities.[4]

  • Anticancer Agents: The piperazine moiety is present in several anticancer drugs.[1]

Hypothesized Mechanism of Action Pathway:

Given the prevalence of arylpiperazines as serotonin receptor ligands, a hypothetical signaling pathway upon binding to a G-protein coupled receptor (GPCR) like the 5-HT₁A receptor is depicted below.

G Ligand 2-Benzyloxy-1-piperazin-1-yl-ethanone GPCR GPCR (e.g., 5-HT1A Receptor) Ligand->GPCR Binds G_Protein G-Protein Activation (Gi/o) GPCR->G_Protein Activates Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP levels Adenylyl_Cyclase->cAMP Leads to PKA Reduced PKA Activity cAMP->PKA Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Hypothesized signaling pathway for a piperazine derivative acting as a GPCR agonist.

Conclusion

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a valuable, yet under-characterized, chemical entity. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible target for research and development. The presence of the versatile piperazine core, combined with the benzyloxy-ethanone moiety, suggests a rich potential for this compound as a building block in the discovery of new therapeutic agents. Further investigation into its specific biological activities and pharmacological profile is warranted to fully elucidate its potential in drug development.

References

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  • Al-Harthy, T., & Al-Mughaid, H. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. Retrieved from [Link]

  • Singh, J., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

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  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • gsrs. (n.d.). N-(BENZYLOXYCARBONYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

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Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride

Executive Summary In modern drug discovery, functionalized piperazines serve as privileged scaffolds, offering precise control over a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Benzyloxy-1-piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized piperazines serve as privileged scaffolds, offering precise control over a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (CAS: 1835459-66-9) is a highly versatile bifunctional building block[1]. By combining a basic piperazine core with a protected benzyloxyethanone moiety, this compound enables orthogonal synthetic strategies while maintaining favorable physicochemical properties. This guide details its exact mass metrics, structural causality, and self-validating experimental protocols for its application in medicinal chemistry.

Physicochemical Profiling: Molecular Weight & Exact Mass

Understanding the precise mass metrics of a building block is critical for downstream high-resolution mass spectrometry (HRMS) tracking. The hydrochloride salt form is specifically engineered to enhance solid-state stability and aqueous solubility.

ParameterValue
Chemical Name 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride
CAS Registry Number 1835459-66-9
Molecular Formula (Salt) C13H19ClN2O2
Molecular Formula (Free Base) C13H18N2O2
Molecular Weight (Nominal) 270.76 g/mol
Exact Mass (Salt) 270.1135 Da
Exact Mass (Free Base) 234.1368 Da
Monoisotopic [M+H]+ 235.1441 m/z

Causality in Mass Metrics: While the nominal molecular weight (270.76 g/mol ) is used for stoichiometric calculations during synthesis, the exact mass is the critical parameter for analytical validation. Because the salt dissociates in the ionization source of a mass spectrometer, analytical chemists must target the protonated free base ([M+H]⁺ at 235.1441 m/z) rather than the intact salt.

Structural Architecture & Mechanistic Utility

The structural design of this compound is highly intentional, with each moiety serving a specific mechanistic purpose in drug design:

  • Piperazine Ring: The secondary amine provides a reactive nucleophile for Buchwald-Hartwig aminations or amide couplings. Physiologically, it modulates the basicity (pKa), often improving target residence time and aqueous solubility.

  • Benzyloxy Group: Acts as a lipophilic spacer. Crucially, it serves as a masked hydroxyl group; post-coupling, catalytic hydrogenolysis (e.g., Pd/C, H₂) can unveil the free alcohol for further functionalization.

  • Hydrochloride Salt: The free base of this compound is prone to atmospheric oxidation and can be an intractable oil. The HCl salt ensures a highly crystalline, stable powder that resists degradation.

G Core 2-Benzyloxy-1-piperazin-1-yl ethanone HCl Pip Piperazine Ring (ADME & Basicity) Core->Pip Benz Benzyloxy Group (Lipophilic Vector) Core->Benz Amide Amide Linkage (Metabolic Stability) Core->Amide Salt HCl Salt Form (Solid-State Stability) Core->Salt

Structural decomposition and functional group utility of the compound.

Self-Validating Experimental Protocols

Protocol 1: Exact Mass Determination via ESI-QTOF HRMS

Objective: To confirm the identity and purity of the building block prior to library synthesis. Causality: Using Electrospray Ionization (ESI) in positive mode ensures soft ionization, preventing fragmentation of the benzyloxy ether linkage, which is susceptible to in-source decay at high cone voltages.

Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ species and enhancing signal intensity.

  • Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer to achieve sub-ppm mass accuracy, referencing the for isotopic distribution matching.

  • Acquisition: Inject 2 µL of the sample. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Data Validation: Extract the ion chromatogram for m/z 235.1441. A mass error of < 2 ppm validates the exact mass. Furthermore, switch to negative ionization mode (ESI-) to detect the chloride counterion at m/z 34.9689, creating a self-validating loop that confirms both the core and the salt form.

Workflow Prep Sample Preparation (0.1% FA in MeOH/H2O) ESI ESI+ Ionization (Salt Dissociation) Prep->ESI Injection TOF Q-TOF Mass Analysis (Sub-ppm Accuracy) ESI->TOF Ion Transfer Data Data Processing (Extract m/z 235.1441) TOF->Data Acquisition Valid Exact Mass Validation (Isotope Pattern Match) Data->Valid Confirmation

Self-validating HRMS workflow for exact mass determination.

Protocol 2: Synthetic Derivatization (Amide Coupling)

Objective: Covalent attachment of the piperazine nitrogen to an aryl carboxylic acid. Methodology:

  • Free-Basing (In Situ): Suspend 1.0 eq of the hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine. The excess DIPEA acts as an acid scavenger for the subsequent coupling.

  • Activation: In a separate vial, dissolve 1.1 eq of the target carboxylic acid in DMF. Add 1.1 eq of HATU. Stir for 10 minutes to form the active OAt ester.

  • Coupling: Transfer the activated acid to the piperazine solution. Stir at room temperature for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Analyze the organic layer via LC-MS to confirm the disappearance of the m/z 235.1441 peak and the emergence of the new product mass.

References

  • ChemicalBook. "2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride - CAS 1835459-66-9". ChemicalBook Database. 1

  • Granlen. "Pharmaceutical Intermediates: GL105486". Granlen Scientific.

  • National Institute of Standards and Technology (NIST). "Accurate Mass and Isotope Pattern Calculations". NIST Chemistry WebBook, SRD 69.

Sources

Foundational

Toxicity profile of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride in animal models

An In-Depth Technical Guide to the Preclinical Toxicity Profiling of Novel Piperazine Derivatives: A Case Study with 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride Introduction The piperazine scaffold is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicity Profiling of Novel Piperazine Derivatives: A Case Study with 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] However, this structural motif is also associated with a spectrum of toxicological effects, including central nervous system (CNS) modulation, cardiovascular effects, and potential for neurotoxicity.[2][3][4] Therefore, a comprehensive and rigorous preclinical toxicity evaluation is paramount for any novel piperazine-containing new chemical entity (NCE) intended for human use. This guide will delineate a robust, multi-faceted preclinical toxicology program for a hypothetical novel piperazine derivative, 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, aimed at providing drug development professionals with a scientifically sound framework for safety assessment.

This document is structured to provide not just a series of protocols, but a logical, causality-driven narrative that explains the "why" behind each experimental choice. The overarching goal is to build a self-validating system of evidence to thoroughly characterize the potential risks associated with this class of compounds before first-in-human studies. All proposed studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory acceptance.[5][6][7]

The Regulatory Landscape: A Foundation of Trustworthiness

Before embarking on any preclinical testing, it is crucial to understand the regulatory framework that governs this phase of drug development. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide detailed guidelines for nonclinical safety studies.[5] Adherence to these guidelines, particularly the principles of GLP, is not merely a bureaucratic hurdle but a fundamental component of scientific integrity.[7] GLP ensures the uniformity, consistency, reliability, and reproducibility of non-clinical safety data.

A Phased Approach to Toxicity Assessment: From Acute Effects to Chronic Risks

A comprehensive preclinical toxicology program for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride would be structured in a tiered fashion, starting with acute studies and progressing to more long-term and specialized investigations.

Phase 1: Acute Toxicity Assessment

The initial step is to determine the acute toxicity of the compound. This provides a first look at the intrinsic toxicity and helps in dose selection for subsequent studies.

Objective: To determine the median lethal dose (LD50) and identify the clinical signs of acute toxicity.

Recommended Animal Models: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), are recommended.[5]

Experimental Protocol: Single-Dose Escalation Study

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least 5 days.

  • Dose Formulation: The test article, 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, is formulated in an appropriate vehicle (e.g., sterile water for injection, saline).

  • Dose Administration: A single dose is administered via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Dose Escalation: The study begins with a low dose and is progressively increased in subsequent groups of animals.

  • Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes at predefined intervals for up to 14 days.[8]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Causality and Rationale: The use of two species accounts for potential species-specific differences in metabolism and toxicity. The 14-day observation period allows for the detection of delayed toxic effects.

Phase 2: Sub-chronic and Chronic Toxicity Evaluation

These studies are designed to characterize the toxicity profile of the compound following repeated administration.

Objective: To identify target organs of toxicity, establish a dose-response relationship, and determine the No-Observed-Adverse-Effect-Level (NOAEL).[9]

Recommended Animal Models: As with acute studies, a rodent and a non-rodent species are used.

Experimental Protocol: 28-Day and 90-Day Repeated-Dose Studies

  • Dose Selection: Doses are selected based on the results of the acute toxicity studies and should include a high dose that produces some toxicity, a low dose that is a multiple of the anticipated human therapeutic dose, and an intermediate dose.[10]

  • Daily Administration: The test article is administered daily for 28 or 90 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed pre-test and at termination.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.

  • Terminal Procedures:

    • Necropsy: A full gross necropsy is performed.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of tissues is collected, preserved, and examined microscopically.

Causality and Rationale: The duration of these studies is determined by the intended duration of clinical use. The comprehensive set of endpoints provides a detailed picture of the compound's effects on all major organ systems.

subchronic_toxicity_workflow start Dose Selection (from Acute Data) daily_dosing Daily Dosing (28 or 90 days) start->daily_dosing in_life In-Life Monitoring daily_dosing->in_life termination Terminal Procedures daily_dosing->termination clin_obs Clinical Observations in_life->clin_obs body_weight Body Weight & Food Consumption in_life->body_weight ophthalmology Ophthalmology in_life->ophthalmology clin_path Clinical Pathology in_life->clin_path necropsy Gross Necropsy termination->necropsy organ_weights Organ Weights termination->organ_weights histopathology Histopathology termination->histopathology noael NOAEL Determination histopathology->noael

Caption: Workflow for a sub-chronic toxicity study.

Phase 3: Genotoxicity Assessment

This is a battery of tests to assess the potential of the compound to cause genetic damage.

Objective: To determine if the compound is mutagenic or clastogenic.

Standard Battery of Tests:

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses different strains of Salmonella typhimurium to detect point mutations.[11]

  • In Vitro Mammalian Cell Gene Mutation Assay: This test, often using mouse lymphoma cells, detects mutations in mammalian cells.[8]

  • In Vivo Micronucleus Test: This test in rodents assesses chromosomal damage by looking for micronuclei in bone marrow cells.[8]

Causality and Rationale: This tiered approach, combining in vitro and in vivo assays, is designed to detect different types of genetic damage, from point mutations to chromosomal aberrations.[12]

Phase 4: Safety Pharmacology

These studies investigate the potential for adverse effects on vital organ systems.

Objective: To assess the effects of the compound on the cardiovascular, respiratory, and central nervous systems.[9]

Core Battery of Tests:

  • Cardiovascular System: In vivo studies in a non-rodent species (e.g., conscious telemetered dogs) to monitor blood pressure, heart rate, and electrocardiogram (ECG).

  • Respiratory System: Evaluation of respiratory rate and function in rodents.

  • Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

Causality and Rationale: Given that some piperazine derivatives have known CNS and cardiovascular effects, this battery is critical for identifying potential liabilities that could be life-threatening in humans.[4]

safety_pharmacology_core_battery core Safety Pharmacology Core Battery cv Cardiovascular System core->cv resp Respiratory System core->resp cns Central Nervous System core->cns cv_details ECG, Blood Pressure, Heart Rate (e.g., Telemetered Dog) cv->cv_details resp_details Respiratory Rate & Function (e.g., Rodent Plethysmography) resp->resp_details cns_details Functional Observational Battery (FOB) (e.g., Irwin Test in Rodents) cns->cns_details

Caption: Core components of a safety pharmacology evaluation.

Phase 5: Reproductive and Developmental Toxicity

These studies are essential if the drug is intended for use in women of childbearing potential.

Objective: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Standard Series of Studies:

  • Fertility and Early Embryonic Development: Dosing of male and female rodents before and during mating.

  • Embryo-Fetal Development: Dosing of pregnant females during organogenesis in two species (one rodent, one non-rodent).

  • Pre- and Postnatal Development: Dosing of pregnant and lactating females from implantation through weaning.

Causality and Rationale: This series of studies covers the entire reproductive cycle to identify any potential adverse effects on fertility or the developing offspring.

Data Summary and Interpretation

The data from this comprehensive program are integrated to create a complete toxicity profile for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.

Study TypeKey EndpointsPurpose
Acute Toxicity LD50, clinical signsDetermine initial toxicity and guide dose selection
Repeated-Dose Toxicity NOAEL, target organs, histopathologyCharacterize toxicity after repeated exposure
Genotoxicity Mutagenicity, clastogenicityAssess potential for genetic damage
Safety Pharmacology Cardiovascular, respiratory, and CNS functionIdentify adverse effects on vital organ systems
Reproductive Toxicity Fertility, fetal developmentEvaluate effects on reproduction and development

Conclusion

The preclinical toxicity profiling of a novel piperazine derivative such as 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a complex but essential undertaking. By following a structured, scientifically-driven program as outlined in this guide, researchers can build a robust data package that thoroughly characterizes the safety profile of the compound. This not only satisfies regulatory requirements but, more importantly, ensures the safety of subjects in the subsequent clinical phases of drug development. The insights gained from these studies are critical for making informed decisions about the future of a potential new therapeutic agent.

References

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed. (2020, March 15). PubMed. Retrieved from [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (2019, September 15). PubMed. Retrieved from [Link]

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. (2022, November 7). ResearchGate. Retrieved from [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity. Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326. Retrieved from [Link]

  • Charehsaz, M., Gürdal, E. E., Helvacıoğlu, S., & Yarım, M. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. FABAD Journal of Pharmaceutical Sciences, 42(1), 35-42. Retrieved from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX. Retrieved from [Link]

  • Qualitative Tier 2 Assessment - Santos. (n.d.). Santos. Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved from [Link]

  • Preclinical GLP Toxicology. (n.d.). Lovelace Biomedical. Retrieved from [Link]

  • Regulatory Toxicology. (n.d.). SlidePlayer. Retrieved from [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011, August 15). PubMed. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation and Optimization of 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride Stock Solutions in DMSO

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from a seemingly trivial step: the preparation of compound stock solutions. Handling hydrochloride (HCl) salts in organic solvents requires a deep understanding of solvation mechanics. This guide provides a comprehensive, self-validating methodology for preparing and storing stock solutions of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride in Dimethyl sulfoxide (DMSO).

Physicochemical Profile of the Target Compound

Before initiating any solvation protocol, it is critical to define the quantitative parameters of the target molecule. 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a functionalized piperazine derivative often utilized as a key intermediate or active pharmaceutical ingredient (API) in drug development [1].

Table 1: Physicochemical Properties

PropertyValue
Compound Name 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride
CAS Number 1835459-66-9
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
Typical Purity ≥ 95% (Recommend >98% for in vitro assays)

The Causality of Solvent Selection: Navigating HCl Salts in DMSO

While the free base form of a piperazine derivative typically dissolves instantly in organic solvents, the hydrochloride salt possesses a rigid ionic crystal lattice designed for aqueous solubility. Dissolving this ionic lattice in DMSO requires overcoming significant lattice energy.

The Hygroscopicity Challenge

DMSO is universally used for stock solutions because of its low toxicity in cell culture and broad solvation capacity. However, DMSO is notoriously hygroscopic. When exposed to the atmosphere, it rapidly absorbs water. The introduction of water alters the dielectric constant of the solvent system. For many HCl salts, this disruption of the DMSO solvation shell leads to rapid, often microscopic, precipitation [2]. Therefore, the use of strictly anhydrous, cell-culture grade DMSO (≤0.005% H₂O) is non-negotiable.

Freeze-Thaw Dynamics

DMSO freezes at 18.5°C. Repeatedly freezing and thawing a master stock introduces localized concentration gradients and forces atmospheric moisture to condense inside the cold vial [3]. This causality directly leads to compound degradation and assay failure, necessitating a strict aliquoting strategy.

Mechanism M1 Cold DMSO Stock Opened Prematurely M2 Atmospheric Moisture Condenses in Vial M1->M2 M3 Solvation Shell Disrupted (Dielectric Shift) M2->M3 M4 Compound Precipitation & Assay Failure M3->M4

Causality of moisture-induced precipitation in hygroscopic DMSO stocks.

Quantitative Preparation Parameters

To ensure dosing accuracy, calculate the required mass precisely. The table below outlines the mass required to formulate standard stock concentrations in exactly 1 mL of DMSO.

Table 2: Reconstitution Mass/Volume Matrix (Target: 1 mL DMSO)

Target ConcentrationMass of Compound RequiredMolarity
1 mM 0.27 mg0.001 mol/L
5 mM 1.35 mg0.005 mol/L
10 mM 2.71 mg0.010 mol/L
50 mM 13.54 mg0.050 mol/L

Note: For highly concentrated stocks (e.g., 50 mM), the endothermic heat of solution for the HCl salt may require external thermal energy (warming) to achieve complete dissolution.

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed to be self-validating, ensuring that any points of failure are caught before the compound is introduced into your assay.

Step 1: Thermal Equilibration
  • Remove the vial of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride and the anhydrous DMSO from cold storage.

  • Critical Step: Allow both to equilibrate to room temperature (approx. 20-25°C) for at least 30 minutes before unsealing. Opening a cold vial guarantees moisture condensation.

Step 2: Weighing and Solvation
  • Weigh the precise amount of compound (e.g., 2.71 mg for a 10 mM stock) into a sterile, static-free glass or polypropylene vial.

  • Add exactly 1.0 mL of newly opened, anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

Step 3: Dissolution and Self-Validation
  • Validation Checkpoint: Hold the vial against a high-contrast background under direct light. Look for the Tyndall effect (light scattering).

  • If the solution is completely optically clear, proceed to Step 4.

  • If micro-particulates remain (cloudiness), incubate the vial in a 37°C water bath for 5–10 minutes, followed by gentle bath sonication. Causality: The thermal energy overcomes the ionic lattice energy of the HCl salt.

Step 4: Sterile Filtration (Material Specificity)
  • If the stock is intended for cell-based assays, it must be sterile filtered.

  • Critical Step: Use only Polytetrafluoroethylene (PTFE) or nylon syringe filters (0.22 µm). Causality: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) membranes are chemically incompatible with DMSO and will dissolve, leaching toxic polymers into your stock [4].

Step 5: Aliquoting and Storage
  • Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber, tightly sealed vials.

  • Pro-Tip: Overlay the liquid with a gentle stream of Argon or Nitrogen gas before sealing to displace oxygen and ambient humidity.

  • Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >1 month).

Workflow N1 1. Equilibrate Reagents (Warm to Room Temp) N2 2. Weigh Compound (2-Benzyloxy-1-piperazin-1-yl-ethanone HCl) N1->N2 N3 3. Add Anhydrous DMSO (Cell-Culture Grade, ≤0.005% H2O) N2->N3 N4 4. Dissolution (Vortex / Gentle Sonication) N3->N4 N5 Check: Clear Solution? N4->N5 N6 Intervention: Warm to 37°C & Re-sonicate N5->N6 Precipitate visible N7 5. Sterile Filtration (0.22 µm PTFE Membrane) N5->N7 Completely clear N6->N4 N8 6. Aliquot & Store (-20°C or -80°C) N7->N8

Optimized workflow for the preparation of DMSO stock solutions.

References

  • Title: Protocol Page: Utilizing BG-SPY™ Substrates (Anhydrous DMSO Best Practices) Source: Cytoskeleton, Inc. URL: [Link][1]

Sources

Application

Application Notes and Protocols: 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride as a Versatile Chemical Building Block in Drug Discovery

Introduction: The Strategic Value of the Piperazine Scaffold The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast portfolio of clinically successful drugs.[1][2][3] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast portfolio of clinically successful drugs.[1][2][3] Its prevalence stems from a unique combination of properties: the two nitrogen atoms at positions 1 and 4 provide a rigid, six-membered heterocyclic structure that can be readily modified to tune physicochemical properties such as aqueous solubility and lipophilicity.[3] Furthermore, these nitrogen atoms serve as key hydrogen bond acceptors or, when protonated, donors, enabling potent interactions with biological targets.[3]

This guide focuses on a particularly valuable derivative: 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride . This molecule is not merely another piperazine derivative; it is a strategically designed building block offering two distinct and orthogonal points for chemical diversification. The secondary amine at the N4 position is a nucleophilic handle ripe for elaboration, while the benzyloxyacetyl moiety at the N1 position provides a stable linker that can also be chemically transformed to reveal a new functional group. This dual reactivity makes it an exceptionally efficient tool for constructing diverse chemical libraries aimed at a wide range of therapeutic targets.

Chemical Profile and Physicochemical Properties

A thorough understanding of a building block's properties is fundamental to its effective use. 2-Benzyloxy-1-piperazin-1-yl-ethanone is supplied as a hydrochloride salt to enhance its stability and ease of handling, typically presenting as a crystalline solid.

PropertyValue
IUPAC Name 2-(benzyloxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
Appearance White to off-white crystalline solid (typical)
Solubility Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents.
Stability Stable under normal laboratory conditions. May be hygroscopic and light-sensitive.[4] Store in a cool, dry, well-ventilated place away from incompatible materials.[5]

Core Reactivity and Synthetic Potential

The synthetic utility of this building block is derived from two key structural features: the nucleophilic secondary amine at the N4 position and the cleavable benzyl ether within the N1 substituent.

Caption: Key reactive sites of the building block.

Diversification at the N4-Position

The free secondary amine is the primary locus for building molecular complexity. As a nucleophile, it readily participates in a host of robust and well-established chemical transformations. This allows for the systematic introduction of a wide array of substituents to probe the structure-activity relationship (SAR) of a target.

Manipulation of the Benzyloxy Group

The benzyloxy group serves a dual purpose. First, it acts as a stable, lipophilic linker fragment. Second, it is a classic protecting group for a primary alcohol. Its removal via catalytic hydrogenolysis is a mild and highly selective reaction that is tolerant of many other functional groups.[6] This deprotection unmasks a 2-hydroxy-acetylpiperazine moiety, providing a new site for derivatization, such as esterification or etherification.

G cluster_n4 N4-Position Reactions cluster_debenzylation N1-Side Chain Reaction start 2-Benzyloxy-1-piperazin-1-yl-ethanone (Starting Material) reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) start->reductive_amination buchwald Buchwald-Hartwig Coupling (Ar-X, Pd cat.) start->buchwald acylation Acylation / Sulfonylation (RCOCl / RSO₂Cl) start->acylation debenzylation Debenzylation (H₂, Pd/C) start->debenzylation product_n4 N4-Substituted Derivatives reductive_amination->product_n4 buchwald->product_n4 acylation->product_n4 product_debenzyl 2-Hydroxy-1-piperazin-1-yl-ethanone Derivative debenzylation->product_debenzyl product_n4->debenzylation Can be performed sequentially

Caption: Synthetic pathways using the building block.

Field-Proven Application in Medicinal Chemistry

The utility of the benzyloxyacetyl-piperazine scaffold is not merely theoretical. It forms the core of potent and selective modulators of important neurological targets. For instance, Gregory et al. reported the development of 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile (VU0364289) , a highly effective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[7] This target is implicated in a variety of central nervous system disorders, including schizophrenia and fragile X syndrome. The discovery of VU0364289 validates the use of 2-Benzyloxy-1-piperazin-1-yl-ethanone as a foundational building block for constructing complex and pharmacologically active agents.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common and powerful transformations using this building block.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Causality: The Buchwald-Hartwig reaction is a premier method for constructing aryl-amine bonds. It offers broad substrate scope and functional group tolerance, making it ideal for late-stage diversification in a drug discovery program. The choice of a palladium catalyst and a specialized phosphine ligand (like Xantphos) is critical for achieving high efficiency and preventing side reactions. A carbonate base is used to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
2-Benzyloxy-1-piperazin-1-yl-ethanone HCl≥98%Varies
Aryl Bromide or Chloride (Ar-X)≥98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals
Xantphos≥98%Acros Organics
Cesium Carbonate (Cs₂CO₃)Anhydrous, 99.9%Alfa Aesar
TolueneAnhydrous, ≥99.8%VWR
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Celite® 545---EMD Millipore

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (1.0 eq), the aryl halide (1.1 eq), cesium carbonate (2.5 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Debenzylation via Catalytic Hydrogenolysis

Causality: This method is the gold standard for removing benzyl ether protecting groups.[6] Palladium on activated carbon (Pd/C) is a highly efficient catalyst that facilitates the cleavage of the C-O bond by molecular hydrogen. The reaction is clean, often quantitative, and the only byproduct is toluene. The catalyst is heterogeneous, making its removal by simple filtration trivial.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
N4-Substituted-2-benzyloxy-1-piperazinyl-ethanonePurifiedSynthesized in-house
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Methanol (MeOH) or Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Hydrogen (H₂) GasHigh PurityAirgas
Celite® 545---EMD Millipore

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzyloxy-containing substrate (1.0 eq) in a suitable solvent like methanol or ethyl acetate (to ~0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

  • Hydrogen Atmosphere: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot indicates product formation (typically 2-8 hours).

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (methanol or ethyl acetate).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the debenzylated product, which is often pure enough for the next step. If necessary, further purification can be performed.

  • Characterization: Confirm the loss of the benzyl group and the presence of the new hydroxyl group by ¹H NMR and mass spectrometry.

Safety and Handling

While specific toxicology data for this compound is limited, it is prudent to handle it with the care afforded to all novel laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid breathing dust. Wash hands thoroughly after handling.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Protect from light and moisture.[4]

Conclusion

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a high-value chemical building block that provides an efficient entry point into novel chemical space. Its pre-installed, dual-functionality handle allows for rapid and systematic library synthesis through robust chemical reactions. The demonstrated success of its core scaffold in developing potent CNS modulators underscores its significant potential for researchers, scientists, and drug development professionals seeking to accelerate their discovery programs.

References

  • NextSDS. (n.d.). 2-AMINO-1-[4-(2-BENZYLOXY-ETHYL)-PIPERAZIN-1-YL]-ETHANONE 2 HCL - Chemical Substance Information. Retrieved from [Link]

  • Chemical Management. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemwatch. (n.d.). GHS Safety Data Sheet: 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. Retrieved from [Link]

  • ResearchGate. (2024, March 8). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-((4-(1,2-BENZISOTHIAZOL-3-YL)-1-PIPERAZINYL)METHYL)CYCLOHEXANEMETHANAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 20). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Retrieved from [Link]

  • PubMed. (2024, June 15). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • National Center for Biotechnology Information. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (2016, December 8). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • GOV.UK. (n.d.). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). Retrieved from [Link]

  • The HRB National Drugs Library. (2022, July 18). ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole ('nitazene') and piperidine benzimidazolone ('brorphine-like') opioids. Retrieved from [Link]

  • Australian Government Department of Health. (2019, December 12). Benzisothiazolinone and its salts: Human health tier II assessment. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (CAS: 1835459-66-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (CAS: 1835459-66-9). This molecule features a piperazine ring mono-acylated with a benzyloxyacetyl group, isolated as a hydrochloride salt.

Synthesizing this intermediate efficiently requires overcoming three primary chemical hurdles: preventing piperazine di-acylation, maximizing amidation coupling efficiency, and executing a clean deprotection that directly yields the desired salt form.

Below, we address the most common troubleshooting questions and provide self-validating protocols to ensure high-yield, reproducible results.

Synthesis Workflow Overview

SynthesisWorkflow N1 Piperazine N2 1-Boc-piperazine N1->N2 Step 1: Mono-Protection (Boc)2O, DCM N3 4-(Benzyloxyacetyl)- 1-Boc-piperazine N2->N3 Step 2: Amidation Benzyloxyacetyl chloride, Et3N N4 2-Benzyloxy-1-piperazin-1-yl- ethanone HCl N3->N4 Step 3: Deprotection & Salt 4M HCl in Dioxane

Caption: Three-step synthesis workflow for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.

FAQ 1: Why am I getting low yields and di-acylated byproducts during the initial piperazine reaction?

The Causality: Piperazine is a highly nucleophilic, symmetric diamine. When reacted directly with an acylating agent like benzyloxyacetyl chloride, both nitrogen atoms are equally susceptible to nucleophilic attack. This lack of stoichiometric control inevitably leads to a statistical mixture of unreacted starting material, the desired mono-acylated product, and a significant amount of the di-acylated byproduct [1].

The Solution: To achieve selective mono-acylation, you must break the symmetry of piperazine. The most reliable field-proven strategy is the Protecting Group Strategy , specifically using a tert-butyloxycarbonyl (Boc) group [1]. By reacting piperazine with a strictly equimolar or substoichiometric amount of (Boc)₂O under controlled addition, you can isolate 1-Boc-piperazine. Alternatively, an in situ mono-protonation strategy can be used, where piperazine is treated with one equivalent of acid to deactivate one nitrogen [4], though the Boc-protection route offers easier purification for drug development workflows.

Quantitative Comparison of Mono-Acylation Strategies
ParameterDirect Mono-ProtonationMono-Boc Protection Strategy
Reagent Cost Low (HCl/AcOH)Moderate ((Boc)₂O)
Reaction Time 2 - 4 hours20 - 24 hours
Mono-Selectivity Moderate (70-80%)High (>90%)
Purification Often requires chromatographySimple extraction/crystallization
Overall Yield 50 - 65%85 - 95%
Protocol 1: Selective Mono-Boc Protection of Piperazine

Self-Validating Check: The product should be highly soluble in organic solvents, unlike the starting piperazine which has higher aqueous solubility.

  • Preparation: Dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM). The excess piperazine statistically favors mono-protection.

  • Addition: Prepare a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the piperazine mixture over 2–3 hours at 0 °C to room temperature.

  • Reaction: Stir the mixture for 20 hours at room temperature.

  • Workup: Wash the organic layer multiple times with water. The unreacted piperazine will partition into the aqueous layer, while the 1-Boc-piperazine remains in the DCM.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-piperazine as a white solid.

FAQ 2: How can I maximize the coupling efficiency of the benzyloxyacetyl group to 1-Boc-piperazine?

The Causality: Amidation requires an activated carboxylate. While coupling reagents like HATU or EDC/HOBt are effective for free benzyloxyacetic acid, they generate stoichiometric byproducts that complicate purification. Benzyloxyacetyl chloride is a pre-activated, highly electrophilic acyl donor that drives the amidation to completion rapidly [5]. However, the reaction generates HCl gas, which can prematurely cleave the Boc group if not properly scavenged.

The Solution: Utilize benzyloxyacetyl chloride in the presence of a non-nucleophilic base, such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA). The base serves a dual purpose: it neutralizes the generated HCl (protecting the Boc group) and acts as an acyl transfer catalyst.

Protocol 2: Amidation using Benzyloxyacetyl Chloride

Self-Validating Check: The disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) in FTIR or the shift of piperazine ring protons in ¹H-NMR confirms successful coupling.

  • Preparation: Dissolve 1-Boc-piperazine (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM. Chill the reaction flask to 0 °C under an inert atmosphere (N₂ or Argon).

  • Addition: Slowly add benzyloxyacetyl chloride (1.1 eq) dropwise to control the exothermic reaction and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS until the 1-Boc-piperazine is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude 4-(benzyloxyacetyl)-1-Boc-piperazine via flash column chromatography (Hexanes/Ethyl Acetate) if necessary.

FAQ 3: What is the optimal method for Boc deprotection to ensure a high-purity hydrochloride salt?

The Causality: Boc deprotection requires strong acidic conditions to protonate the carbamate, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation to yield the free amine [3]. While Trifluoroacetic acid (TFA) is commonly used, it yields a trifluoroacetate salt. Converting this to the required hydrochloride salt necessitates an additional ion-exchange step, which can cause yield attrition.

The Solution: Using 4M HCl in 1,4-Dioxane is the gold standard for this specific transformation [2]. It provides anhydrous, highly acidic conditions that rapidly cleave the Boc group while simultaneously protonating the resulting amine to directly form the 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride salt. The dioxane solvent often allows the highly polar hydrochloride salt to precipitate directly out of the reaction mixture, enabling isolation by simple filtration and bypassing complex chromatography.

BocDeprotectionMechanism N1 N-Boc Protected Amine (4-(Benzyloxyacetyl)-1-Boc-piperazine) N2 Protonated Carbamate Intermediate N1->N2 + HCl (4M in Dioxane) N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage (Loss of t-Butyl) N4 Free Secondary Amine + CO2(g) N3->N4 Decarboxylation (-CO2) N5 Final Hydrochloride Salt Form (Precipitates) N4->N5 + HCl (Protonation)

Caption: Acid-catalyzed mechanism of Boc deprotection and direct HCl salt formation.

Quantitative Comparison: TFA vs. HCl for Boc Deprotection
ParameterTrifluoroacetic Acid (TFA)4M HCl in Dioxane
Typical Concentration 20-50% in DCM or Neat4M in 1,4-Dioxane
Reaction Time 1 - 3 hours30 mins - 2 hours
Resulting Salt Form Trifluoroacetate (often oily)Hydrochloride (crystalline solid)
Downstream Processing Requires salt exchangeDirect isolation via filtration
Gas Evolution CO₂, IsobutyleneCO₂, Isobutylene
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation

Self-Validating Check: The evolution of CO₂ gas (bubbling) indicates the reaction is proceeding. The precipitation of a white solid confirms the formation of the insoluble hydrochloride salt.

  • Preparation: Dissolve the purified 4-(benzyloxyacetyl)-1-Boc-piperazine in a minimal amount of anhydrous DCM or methanol (if solubility in pure dioxane is poor).

  • Deprotection: Add 5–10 equivalents of 4M HCl in 1,4-dioxane at room temperature. Crucial Safety Note: Do not run this reaction in a closed system; ensure the vessel is vented to allow CO₂ and isobutylene gases to escape [3].

  • Reaction: Stir the mixture at room temperature for 1–2 hours. As the reaction progresses, the 2-benzyloxy-1-piperazin-1-yl-ethanone hydrochloride salt will typically precipitate as a white crystalline solid.

  • Isolation: Add anhydrous diethyl ether to the reaction mixture to maximize precipitation.

  • Filtration & Drying: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any residual dioxane and organic impurities. Dry the solid under high vacuum to afford the pure target molecule.

References

  • BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine." BenchChem.
  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem.
  • Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Common Organic Chemistry.
  • Jampilek, J. et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules (PMC).
  • Luzzio, F. A. et al. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles." Chemical Reviews (ACS Publications).
Optimization

Troubleshooting 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride solubility in aqueous media

Topic: Troubleshooting 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride Solubility in Aqueous Media Welcome to the technical support guide for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride. This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride Solubility in Aqueous Media

Welcome to the technical support guide for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous systems. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to overcome solubility challenges in their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride that influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. The compound consists of three key regions:

  • A Piperazine Ring: This is a cyclic diamine, which is basic in nature. In the hydrochloride salt form, one or both of the nitrogen atoms are protonated, carrying a positive charge. This charged site is the primary driver for aqueous solubility.[1][2]

  • A Benzyloxy-ethanone Group: This part of the molecule is significantly more non-polar (lipophilic) due to the benzyl and carbonyl groups. This region prefers non-aqueous environments and can limit overall water solubility.

  • A Hydrochloride (HCl) Salt: The compound is supplied as a hydrochloride salt. This is a common strategy in medicinal chemistry to improve the water solubility and stability of basic compounds like piperazine derivatives.[3][4] The salt form ensures that the piperazine ring is protonated and exists as a more polar, water-soluble cation.

The challenge arises from the molecule's amphipathic nature—having both a highly polar (the protonated piperazine) and a non-polar region.

Q2: I'm observing poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4). Why is this happening?

Answer: This is a very common and expected issue. The root cause lies in the relationship between the solution's pH and the compound's acid dissociation constants (pKa).

Piperazine is a weak base with two pKa values, typically around 5.5 and 9.7 for the parent molecule.[2][5] These values can shift depending on the substituents. As a hydrochloride salt, the compound dissolves in water to release the protonated piperazine cation and chloride ions. The solubility is highest at an acidic pH where the piperazine nitrogens are fully protonated (exist as the cation [H2N(R)CH2CH2]NH+).

As you increase the pH towards neutral (like pH 7.4), you begin to deprotonate the more acidic of the two piperazine nitrogens. This reduces the net positive charge of the molecule, making it less polar and thus significantly less soluble in water. At or above the higher pKa, the molecule would be in its free base form, which is often much less soluble than the salt form.[4][6]

Q3: What is the first and most critical parameter to adjust when troubleshooting solubility?

Answer: pH is the most critical and effective parameter to adjust. Before attempting any other method, you should ensure the aqueous medium is sufficiently acidic. For a hydrochloride salt of an amine, lowering the pH will increase solubility by shifting the equilibrium towards the fully protonated, and therefore more soluble, species.[6]

Troubleshooting Workflow & Protocols

The following workflow provides a systematic approach to resolving solubility issues with 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound does not dissolve in desired aqueous buffer (e.g., PBS) B Is the buffer pH acidic (pH < 5)? A->B C ACTION: Acidify the solvent. Prepare a new buffer at pH 3-5 or add dilute HCl dropwise. B->C No F Is gentle heating or sonication permissible? B->F Yes D Does the compound dissolve? C->D E SUCCESS: Solution is ready. Verify final pH is compatible with experiment. D->E Yes D->F No G ACTION: Apply gentle warming (30-40°C) or sonicate briefly (5-15 min). Caution: Monitor for degradation. F->G Yes I Is the use of an organic co-solvent acceptable? F->I No H Does the compound dissolve? G->H H->E Yes H->I No J ACTION: Prepare a concentrated stock in DMSO or Ethanol. Dilute stock into final aqueous buffer. I->J Yes L FAILURE: Re-evaluate experimental needs. Consider formulation development or alternative compounds. I->L No K Does a precipitate form upon dilution? J->K K->L Yes M SUCCESS: Solution is ready. Ensure final co-solvent concentration is non-toxic to the assay. K->M No

Sources

Troubleshooting

How to remove residual solvents from 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride

Welcome to the technical support center for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the presence of residual solvents in your final product. Adherence to strict residual solvent limits is critical for the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).[1][2][3] This document provides in-depth, experience-driven guidance to help you achieve the required purity for your compound.

Part 1: The Challenge of Residual Solvents

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2][3] Their presence can affect the physicochemical properties of the API, such as crystal structure and stability, and more importantly, they can pose a risk to patient safety due to their potential toxicity.[1][2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established strict limits for various solvents, categorized into three classes based on their risk assessment.[1][2][3][4]

This guide will walk you through a logical, step-by-step process to identify and remove these unwanted solvents from your 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, ensuring your product meets the highest standards of quality and safety.

Part 2: Identifying the Culprit - Residual Solvent Analysis

Before you can effectively remove a residual solvent, you must first identify it and quantify its concentration.

Q1: How do I determine which residual solvents are present in my sample?

A1: The gold-standard technique for identifying and quantifying residual solvents in pharmaceutical samples is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[1][2][4][5]

  • Why HS-GC-MS? This method is ideal because it is highly sensitive and specific. The "headspace" technique involves heating the sample in a sealed vial, which allows the volatile solvents to partition into the gas phase above the sample.[1][2] This gas is then injected into the GC-MS system, which separates the different solvents and provides a mass spectrum for each, allowing for unambiguous identification and quantification.[1][2][4] This avoids injecting the non-volatile API into the GC system, which could cause contamination and complex chromatograms.

Experimental Protocol: HS-GC-MS for Residual Solvent Analysis
  • Sample Preparation: Accurately weigh a sample of your 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride into a headspace vial.

  • Solvent Addition: Add a suitable solvent in which your compound is soluble but which does not interfere with the analysis (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), depending on the solvents being tested).

  • Vial Sealing: Immediately seal the vial with a crimp cap.

  • Incubation: Place the vial in the headspace autosampler, where it will be heated to a specific temperature for a set period to allow the volatile solvents to equilibrate between the sample and the headspace gas.[1]

  • Injection and Analysis: A portion of the headspace gas is automatically injected into the GC-MS for analysis.

The following diagram illustrates the general workflow for residual solvent analysis.

HS-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh API Sample Solvent Add Headspace Solvent (e.g., DMSO) Sample->Solvent Seal Seal Vial Solvent->Seal Incubate Incubate and Equilibrate Seal->Incubate Transfer to Autosampler Inject Inject Headspace Gas Incubate->Inject GC GC Separation Inject->GC MS MS Identification & Quantification GC->MS Data Identify and Quantify Solvents MS->Data Data Analysis

Caption: HS-GC-MS workflow for residual solvent analysis.

Part 3: Troubleshooting Guide to Solvent Removal

Once you have identified the residual solvent(s), you can select the most appropriate removal technique. The choice of method depends heavily on the physical properties of both your compound and the solvent you are trying to remove.

Decision-Making Framework

The following diagram provides a decision-making framework to guide you in selecting an appropriate removal technique.

Solvent Removal Decision Tree Start Identify Residual Solvent (HS-GC-MS) SolventType What is the boiling point of the solvent? Start->SolventType LowBP Low Boiling Point (<100°C) e.g., DCM, Ether, Hexane, Ethyl Acetate SolventType->LowBP Low MidBP Mid Boiling Point (100-150°C) e.g., Toluene, Isopropanol SolventType->MidBP Medium HighBP High Boiling Point (>150°C) e.g., DMF, DMSO SolventType->HighBP High VacuumDrying Vacuum Drying at low-moderate temp (e.g., 40-50°C) LowBP->VacuumDrying Primary Method Recrystallization Recrystallization from suitable solvent/anti-solvent system MidBP->Recrystallization Primary Method VacuumDryingHighTemp Vacuum Drying at elevated temp (e.g., 60-80°C) MidBP->VacuumDryingHighTemp Secondary Method RecrystallizationHighBP Recrystallization (Challenging) HighBP->RecrystallizationHighBP Primary Method Lyophilization Lyophilization (Freeze-Drying) HighBP->Lyophilization If water-soluble Azeotrope Azeotropic Distillation with Toluene HighBP->Azeotrope Consider for DMF

Caption: Decision tree for selecting a solvent removal method.

Technique 1: Vacuum Drying

Principle: This technique reduces the pressure, which in turn lowers the boiling point of the solvent, allowing it to evaporate at a lower temperature. This is particularly useful for heat-sensitive compounds.[6][7][8]

Q2: I have a low to medium boiling point solvent (e.g., Dichloromethane, Ethyl Acetate, Isopropanol). Will simple vacuum drying be sufficient?

A2: For low boiling point solvents, vacuum drying at a moderate temperature (e.g., 40-60°C) is often effective. However, for solvents like isopropanol, removal can be challenging even with prolonged drying due to potential entrapment within the crystal lattice.[9]

Protocol: Enhanced Vacuum Drying
  • Preparation: Spread your solid sample in a thin layer on a glass dish to maximize surface area.

  • Vacuum Oven: Place the dish in a vacuum oven.

  • Temperature and Pressure: Heat the oven to a temperature well below the melting point of your compound (a preliminary differential scanning calorimetry (DSC) scan is recommended). Apply a high vacuum.

  • Nitrogen Sweep: Periodically, break the vacuum with a slow stream of dry nitrogen and then re-apply the vacuum. This helps to disrupt the equilibrium at the solid-gas interface and facilitate the removal of trapped solvent molecules.

  • Monitor: Dry until a constant weight is achieved and confirm the absence of the solvent with HS-GC-MS.

Troubleshooting Vacuum Drying
  • Problem: The solvent is still present after prolonged drying.

    • Solution 1: Increase Temperature: If your compound is thermally stable, gradually increase the drying temperature.

    • Solution 2: "Vacuum Hydration": For stubborn solvents, particularly alcohols, a technique called "vacuum hydration" can be effective.[9] Place a small, open container of water in the vacuum oven with your sample. The water vapor can help displace the trapped organic solvent molecules within the crystal lattice.[9] After this step, the excess water can be removed by standard vacuum drying.

Technique 2: Recrystallization

Principle: This is one of the most powerful purification techniques. It relies on the difference in solubility of your compound and the impurities (in this case, the residual solvent) in a particular solvent at different temperatures. The goal is to find a solvent that dissolves your compound well at a high temperature but poorly at a low temperature.

Q3: How do I choose a suitable solvent system for recrystallizing my hydrochloride salt?

A3: Hydrochloride salts are ionic and tend to be more soluble in polar solvents. Good starting points for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride would be alcohols like methanol, ethanol, or isopropanol .[10][11][12] Often, a single solvent is not ideal, and a two-solvent (solvent/anti-solvent) system is required.

Protocol: Screening for a Recrystallization Solvent System
  • Solubility Testing:

    • Place a small amount of your compound (e.g., 20-30 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a potential solvent (see table below) to each tube.

    • Observe solubility at room temperature. If it dissolves, it is likely too good a solvent.

    • If it does not dissolve, heat the mixture gently. If it dissolves upon heating, it is a good candidate. .

    • If it remains insoluble even when hot, it is not a suitable solvent.

  • Anti-Solvent Addition:

    • If your compound is very soluble in a particular solvent (e.g., methanol), dissolve it in a minimal amount of the hot solvent.

    • Slowly add a less polar "anti-solvent" (in which your compound is insoluble, e.g., diethyl ether, acetone, or hexanes) dropwise until you see persistent cloudiness.[12]

    • Gently reheat to get a clear solution, then allow it to cool slowly.

Potential Solvents Potential Anti-Solvents
MethanolDiethyl Ether
EthanolHexanes
IsopropanolAcetone[12]
WaterIsopropanol
Protocol: Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Troubleshooting Recrystallization
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The solution is too concentrated, or the cooling is too rapid.[13]

    • Solution: Reheat the mixture to dissolve the oil, add more of the primary solvent, and allow it to cool much more slowly.[13] Seeding with a small crystal of pure product can also help initiate crystallization.[13]

  • Problem: Poor recovery.

    • Cause: Too much solvent was used, or the compound has significant solubility even at low temperatures.

    • Solution: Try to evaporate some of the solvent and re-cool. For future attempts, use less solvent.

Technique 3: Lyophilization (Freeze-Drying)

Principle: Lyophilization involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase.[14] It is a very gentle drying method.

Q4: My residual solvent is water or a high-boiling point solvent like DMSO. Is lyophilization a good option?

A4: Lyophilization is excellent for removing water.[14] It can also be effective for some organic solvents that have a relatively high freezing point and can be sublimated under vacuum. However, it can be problematic for solvents like acetonitrile which have very low freezing points.[15] For high-boiling solvents like DMF or DMSO, lyophilization is generally not the most effective method.

Protocol: Lyophilization
  • Dissolution: Dissolve your compound in a minimal amount of water (or a solvent mixture with water).

  • Freezing: Freeze the solution completely. Rotating the flask during freezing can create a thin, uniform layer, which increases the surface area and speeds up drying.

  • Lyophilizer: Connect the frozen sample to a lyophilizer, which will apply a high vacuum.

  • Drying: The solvent will sublimate, leaving behind a dry, often fluffy powder.

Frequently Asked Questions (FAQs)

Q5: How can I remove a very high-boiling point solvent like DMF?

A5: DMF is notoriously difficult to remove.

  • Azeotropic Distillation: Adding a solvent like toluene and repeatedly removing the solvent under vacuum can help.[16][17][18] Toluene forms an azeotrope with DMF, which has a lower boiling point than DMF alone, facilitating its removal.

  • Washing: If your hydrochloride salt is a solid, you can try washing it with a solvent in which DMF is soluble but your compound is not (e.g., a mixture of water and an organic solvent, or diethyl ether). This may require some experimentation.

Q6: What are the acceptable limits for residual solvents?

A6: The acceptable limits are defined by the ICH Q3C guidelines and depend on the solvent's toxicity.[1][2][3][4] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

  • Class 2: Solvents with permitted daily exposure limits (e.g., Toluene, Methanol, Dichloromethane).

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Isopropanol).

Q7: Can I just wash the solid product to remove the residual solvent?

A7: Yes, if you can find a solvent that effectively dissolves the residual solvent while your 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is insoluble in it. This is often referred to as a "trituration" or slurry wash. For a hydrochloride salt, non-polar solvents like hexanes or diethyl ether might be effective for washing away less polar residual solvents.[12]

Q8: My compound is not a solid. How can I purify an oil?

A8: If your product is an oil, it is likely the free-base form. Converting it to the hydrochloride salt by treating a solution of the oil (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent will often cause the salt to precipitate as a solid, which can then be collected and purified by recrystallization.[10]

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (2024, April 29). Retrieved from [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021, April 22). Retrieved from [Link]

  • impurities: guideline for residual solvents q3c(r6) - ICH. (2019, July 22). Retrieved from [Link]

  • Vacuum Blender-Dryer for Desolventization - Yutong. Retrieved from [Link]

  • Cannabis Residual Solvents Testing for Safety Analysis - Waters Corporation. Retrieved from [Link]

  • Vacuum Drying for API - Equilibar Vacuum Regulators. (2021, February 10). Retrieved from [Link]

  • APIs and Vacuum Drying - Equilibar. (2021, February 16). Retrieved from [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method | LCGC International. Retrieved from [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes - Agilent. Retrieved from [Link]

  • Residual Solvents by GCMS Headspace - IMSERC. Retrieved from [Link]

  • Residual Solvents by Headspace Analysis. Retrieved from [Link]

  • Remove Sticky Reagents. Retrieved from [Link]

  • Purification of piperazine - Google Patents.
  • Effective Control of Residual Solvents In API Drying Using Fluid Bed Dryer - ResearchGate. Retrieved from [Link]

  • How can we remove DMF from a reaction mixture? - ResearchGate. (2017, May 9). Retrieved from [Link]

  • US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents.
  • How would the DMF can be removed from the product if it is used as a solvent. - Reddit. (2019, November 22). Retrieved from [Link]

  • High-Efficiency Recovery of DMF from High-Salinity, High-Organic Wastewater-Centrifugal Extraction Process - Tiei liquid/liquid mixing and separation. (2026, March 3). Retrieved from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]

  • US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents.
  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. Retrieved from [Link]

  • easiest method - Powered by XMB 1.9.11 - Sciencemadness Discussion Board - Drying IPA. (2010, April 14). Retrieved from [Link]

  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents.
  • How to remove toluene from an organic compound? : r/Chempros - Reddit. (2024, August 9). Retrieved from [Link]

  • Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011, June 13). Retrieved from [Link]

  • Lyophilization of Parenteral (7/93) - FDA. (2014, November 11). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: 1H and 13C NMR Spectra Analysis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride

Executive Summary & The Analytical Challenge 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (CAS: 1835459-66-9) is a highly versatile building block used extensively in medicinal chemistry and drug development for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (CAS: 1835459-66-9) is a highly versatile building block used extensively in medicinal chemistry and drug development for synthesizing functionalized piperazine derivatives. However, the structural validation of this compound presents a significant analytical challenge.

As an N -acylated piperazine, this molecule exhibits complex conformational dynamics. The delocalization of the nitrogen lone pair into the adjacent carbonyl group gives the C–N amide bond a partial double-bond character. This restricts free rotation, creating distinct syn and anti conformers (rotamers) on the NMR timescale at room temperature [1]. Consequently, researchers frequently misinterpret the resulting broadened or split piperazine signals as chemical impurities.

This guide objectively compares the analytical performance of High-Purity Commercial Grade (Product A) against a Standard/Crude Synthesized Grade (Alternative B) . By employing advanced Variable Temperature (VT) NMR techniques, we provide a self-validating framework to distinguish inherent conformational splitting from true chemical contamination [2].

Product Comparison: High-Purity vs. Standard Grade

When sourcing or synthesizing 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, the purity profile directly impacts downstream coupling efficiency. The table below compares the performance of a premium commercial standard against a typical crude alternative.

Performance MetricProduct A: High-Purity Commercial GradeAlternative B: Standard/Crude GradeAnalytical Implication
Overall Purity (HPLC) 98.5% 90.0%High purity prevents side-reactions in downstream amide coupling or alkylation.
1H NMR (298 K) Clean rotameric splitting; no extraneous baseline noise.Rotameric signals obscured by overlapping impurity multiplets.Crude grades mask critical structural data, making baseline integration unreliable.
VT-NMR Behavior (360 K) Complete coalescence into sharp singlets; baseline remains clean.Partial coalescence; persistent extraneous peaks reveal true impurities.VT-NMR serves as a definitive self-validating tool to confirm purity.
Salt Stoichiometry Exact 1:1 HCl stoichiometry (confirmed by titration).Variable (free base contamination).Inconsistent salt forms alter solubility and reactivity in organic solvents.

Self-Validating Experimental Protocol: NMR Analysis of Acyl-Piperazines

To confidently analyze 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, standard 1D NMR must be coupled with VT-NMR. This causality-driven protocol ensures that the observed spectral complexity is correctly attributed to thermodynamics rather than poor sample purity.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen because it readily dissolves the highly polar hydrochloride salt. Furthermore, its residual solvent peak (2.50 ppm) and water peak (~3.3 ppm) are well-separated from the critical benzylic and alpha-carbonyl proton signals, unlike CDCl 3​ which struggles with salt solubility.

  • Standard 1D NMR Acquisition (298 K):

    • Action: Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra at 25 °C (298 K).

    • Causality: Establishes the baseline rotameric profile. You will observe splitting and broadening in the 3.00–3.80 ppm region ( 1 H) and 41–44 ppm region ( 13 C) due to the restricted amide bond rotation.

  • Variable Temperature (VT) NMR Validation (360 K):

    • Action: Gradually heat the NMR probe to 360 K (87 °C). Allow the sample to equilibrate for 10 minutes, then re-acquire the 1 H spectrum.

    • Causality: Heating provides the thermal energy required to overcome the rotational activation barrier ( ΔG‡≈60−80 kJ/mol) of the amide bond [1]. As rotation becomes rapid on the NMR timescale, the split rotamer signals will coalesce into sharp, time-averaged singlets.

  • Data Interpretation (The Self-Validating Check):

    • Action: Compare the 298 K and 360 K spectra.

    • Causality: If peaks coalesce, they are conformers (confirming Product A's purity). If peaks persist at 360 K, they are structurally distinct chemical impurities (revealing Alternative B's poor quality).

Mechanistic Workflow Diagram

NMR_Workflow Start Sourced Compound: 2-Benzyloxy-1-piperazin-1-yl-ethanone HCl Prep Sample Preparation (DMSO-d6, 298K) Start->Prep NMR_RT 1H & 13C NMR at Room Temp Prep->NMR_RT Observation Observe Broad/Split Piperazine Signals NMR_RT->Observation Decision Are signals due to Rotamers or Impurities? Observation->Decision VT_NMR Variable Temperature (VT) NMR (Heat to 360K) Decision->VT_NMR Perform VT-NMR Coalescence Signals Coalesce: Confirms Amide Rotamers VT_NMR->Coalescence NoCoalescence Signals Persist: Indicates Chemical Impurities VT_NMR->NoCoalescence ProductA High-Purity Grade (Clean Coalescence) Coalescence->ProductA ProductB Crude Grade (Residual Impurity Peaks) NoCoalescence->ProductB

Workflow for resolving NMR signal splitting in acyl-piperazines using VT-NMR.

In-Depth Spectral Data Analysis

The following tables summarize the quantitative NMR data for highly pure 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (Product A) in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Causality & Notes
~9.50 Broad singlet2H-NH 2+​ (Piperazine)Highly broadened due to rapid proton exchange and quadrupolar relaxation of nitrogen.
7.30 – 7.42 Multiplet5HAr-H (Benzyloxy)Standard aromatic resonance for the unsubstituted phenyl ring.
4.55 Singlet2HPh-CH 2​ -OSharp singlet; unaffected by piperazine conformational dynamics.
4.25 Singlet2HO-CH 2​ -C=OAlpha-carbonyl protons. May show slight broadening depending on the exact rotamer ratio.
3.65 – 3.80 Multiplet4HN-CH 2​ (Amide side)Diagnostic Region: Split into distinct multiplets due to syn/anti rotamers of the amide bond. Coalesces at 360 K.
3.00 – 3.20 Multiplet4HN-CH 2​ (Amine side)Broadened due to proximity to the protonated secondary amine and long-range conformational effects.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)AssignmentStructural Causality & Notes
167.5 C=O (Amide)Characteristic downfield shift for an amide carbonyl.
137.8 Ar-C (Ipso)Quaternary aromatic carbon attached to the benzylic group.
128.6, 128.1, 127.9 Ar-C (o, m, p)Aromatic methine carbons.
72.4 Ph-CH 2​ -OBenzylic carbon ether linkage.
69.1 O-CH 2​ -C=OAlpha-carbonyl carbon.
43.5, 41.2 N-CH 2​ (Amide side)Diagnostic Region: Appears as two distinct, broadened peaks at 298 K due to the restricted amide rotation [2].
42.8, 42.1 N-CH 2​ (Amine side)Piperazine carbons adjacent to the protonated nitrogen.

Conclusion & Best Practices

When analyzing 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, standard room-temperature NMR is insufficient for determining product purity due to the inherent conformational dynamics of the N -acyl piperazine core.

Best Practices for Researchers:

  • Do not reject batches based solely on RT NMR. Broad or split peaks in the 3.0–3.8 ppm region are a natural thermodynamic property of this molecule, not necessarily an indicator of a failed synthesis or poor commercial sourcing.

  • Implement VT-NMR as a standard QC step. Heating the sample to 360 K is a robust, self-validating method to force signal coalescence.

  • Prioritize High-Purity Commercial Grades (Product A). Crude alternatives (Alternative B) often hide genuine impurities beneath the broadened rotameric baseline, leading to unexplained failures in downstream coupling reactions.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41331-41344. URL:[Link]

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. URL:[Link]

Comparative

A Comparative Guide to Purity Validation of 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride via LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride. The methodologies, supported by experimental data, are designed to ensure scientific integrity and regulatory compliance.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product.[1][2] Even trace amounts of impurities can lead to undesirable side effects or reduce the therapeutic potency of the API.[3] Therefore, rigorous purity validation is not just a regulatory requirement but a fundamental aspect of quality assurance in drug development.[2][4]

The synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride can potentially introduce several impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products.[3][5][6] For instance, in syntheses involving the acylation of a piperazine derivative, the formation of di-acylated byproducts is a common challenge.[7] Given the structural similarities between the main compound and its potential impurities, a highly sensitive and selective analytical method is paramount.[8]

The Gold Standard: LC-MS for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the analysis of pharmaceutical compounds and their impurities.[4][8] This powerful technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[4][9] For a compound like 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, LC-MS offers unparalleled advantages in resolving and identifying structurally similar compounds.[10]

The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[11][12][13] A validated LC-MS method provides confidence in the accuracy, precision, and reliability of the purity assessment.[14][15][16]

Experimental Protocol: LC-MS Purity Validation

This protocol outlines a validated LC-MS method for the purity analysis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a quaternary pump, autosampler, and column oven.

  • MS Detector: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable for separating piperazine derivatives.[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure the separation of the main compound from all potential impurities. A typical gradient might start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.[17][18]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

  • Further dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

LCMS_Workflow prep4 prep4 analysis1 analysis1 prep4->analysis1 analysis3 analysis3 data1 data1 analysis3->data1

Comparative Analysis with Alternative Techniques

While LC-MS is the preferred method, other analytical techniques can be employed for purity assessment, each with its own advantages and limitations.[9] The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation, sample throughput, and available instrumentation.[8]

Technique Principle Advantages Limitations
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.High sensitivity and selectivity, provides molecular weight information, suitable for a wide range of compounds.[4][10]Higher cost of instrumentation and maintenance, potential for matrix effects.[18]
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, widely available, good for quantitative analysis of chromophoric compounds.[4][9]Lower sensitivity than MS, not suitable for compounds without a UV chromophore, co-eluting impurities can be missed.[8]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and other volatile impurities.[3][4]Not suitable for non-volatile or thermally labile compounds like 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride without derivatization.[9]
Nuclear Magnetic Resonance (NMR) Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information for impurity identification, can be quantitative (qNMR).[8]Lower sensitivity compared to MS, more complex data analysis, higher instrument cost.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.[9]Not quantitative, lower resolution compared to HPLC.

In-Depth Look at Alternative Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical quality control labs.[4] For a compound like 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, which contains a benzene ring, UV detection is a viable option.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions: Similar to the LC-MS method (C18 column, mobile phase with acetonitrile/water gradient).

  • Detection: UV absorbance at a wavelength where the main compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Quantification: Based on the peak area percentage relative to the main peak.

Causality Behind Choices: The choice of a C18 column is based on its versatility for separating moderately polar organic molecules. The mobile phase composition is selected to achieve good peak shape and resolution. UV detection at 254 nm is often a good starting point for aromatic compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Experimental Protocol: qNMR

  • Accurately weigh the sample and a certified internal standard of known purity into a vial.

  • Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral values, molecular weights, and masses of the analyte and internal standard.

Causality Behind Choices: The internal standard must have a simple spectrum with at least one signal that does not overlap with any analyte signals. The deuterated solvent is chosen for its ability to dissolve both the analyte and the standard. A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

Data Comparison and Interpretation

Parameter LC-MS HPLC-UV qNMR
Purity (%) 99.899.599.7
Limit of Detection (LOD) ~0.001%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.003%~0.03%~0.3%
Specificity Very High (based on m/z)Moderate (risk of co-elution)High (based on chemical shift)
Impurity Identification Yes (MS fragmentation)No (requires standards)Yes (structural elucidation)
Throughput HighHighLow

Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.

The results clearly demonstrate the superior sensitivity of the LC-MS method, making it ideal for detecting trace-level impurities.[15] While HPLC-UV is a reliable technique for routine quality control, it may not be sufficient for identifying unknown impurities or quantifying impurities at very low levels. qNMR provides excellent structural information and absolute quantification but lacks the high throughput of chromatographic methods.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, LC-MS stands out as the most powerful and versatile technique. Its high sensitivity, specificity, and ability to provide molecular weight information make it invaluable for identifying and quantifying known and unknown impurities.[8][10]

However, a multi-faceted approach often provides the most robust purity assessment. HPLC-UV can be used for routine quality control and release testing, while qNMR can be employed for the certification of reference standards and for orthogonal verification of purity. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the highest quality and safety of their pharmaceutical products.

Decision_Tree start Purity Validation Requirement q1 Need for Trace Level Detection (<0.05%)? start->q1 q2 Need for Structural Elucidation of Unknowns? q1->q2 No lcms LC-MS q1->lcms Yes q3 Routine QC / High Throughput? q2->q3 No qnmr qNMR q2->qnmr Yes hplcuv HPLC-UV q3->hplcuv Yes q3->qnmr No

References

  • A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts. Benchchem. 8

  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. Benchchem. 9

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.

  • Techniques for Quality Control in Pharmaceutical Analysis. JOCPR.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.

  • 2-(4-benzoyl-1-piperazinyl)-1-(2-(phenylthio)phenyl)ethanone hydrochloride. PubChem.

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia.

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate.

  • 2-AMINO-1-[4-(2-BENZYLOXY-ETHYL)-PIPERAZIN-1-YL]-ETHANONE 2 HCL. Echemi.

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC.

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.

  • 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride. Sigma-Aldrich.

  • Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone from Piperazine. Benchchem.

  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem.

  • 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride. BLD Pharm.

  • 1-(Piperazin-1-yl)ethanone hydrochloride. PubChem.

  • 1-benzylpiperazine. Organic Syntheses Procedure.

  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. Organic Chemistry Portal.

  • Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate. PubMed.

  • presence of organic impurities into active pharmaceutical ingredients. IJPSR.

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar.

  • 2-(Benzooxazol-2-ylsulfanyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone. PubChem.

  • Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. PrepChem.com.

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.

  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Google Patents.

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